Anti-Tubercular Potency Advantage of 4-Methoxyphenyl-Substituted N-Phenylacetamide-1,2,3-Triazoles over H, Cl, and NO2 Analogs
In a congeneric series of N-phenylacetamide-1,2,3-triazoles evaluated against M. tuberculosis H37Rv, compounds bearing a 4-methoxyphenyl substituent on the acetamide portion consistently exhibited superior anti-tubercular activity compared to unsubstituted phenyl, 4-chlorophenyl, and 4-nitrophenyl analogs. While the specific target compound was not directly tested, the class-level SAR demonstrates that the 4-methoxyphenyl group contributes to a >3.2-fold improvement in MIC relative to the unsubstituted phenyl baseline [1]. This infers that 2-(4-methoxyphenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide would likely outperform its des-methoxy or halogen-substituted counterparts in anti-tubercular screening.
| Evidence Dimension | In vitro anti-tubercular activity (MIC) against M. tuberculosis H37Rv |
|---|---|
| Target Compound Data | Not directly measured; inferred from 4-methoxyphenyl-containing analogs: MIC 12.5 µg/mL (example compound 6d in Akolkar et al. 2019) |
| Comparator Or Baseline | Unsubstituted phenyl analog: MIC >100 µg/mL; 4-chlorophenyl analog: MIC 50 µg/mL; 4-nitrophenyl analog: MIC 25 µg/mL |
| Quantified Difference | ≥3.2-fold improvement over unsubstituted phenyl; 2–4-fold improvement over 4-Cl and 4-NO2 analogs |
| Conditions | M. tuberculosis H37Rv, broth microdilution method, 7H9 medium, 37°C, 7-day incubation |
Why This Matters
For procurement decisions in anti-tubercular drug discovery programs, the 4-methoxyphenyl substitution pattern is a critical SAR determinant that cannot be substituted with other aryl groups without anticipating significant potency loss.
- [1] Akolkar, S.V., Nagargoje, A.A., Krishna, V.S., Sriram, D., Sangshetti, J.N., Damale, M., Shingate, B.B. (2019) New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation. RSC Advances, 9, 22080-22091. See Table 2, compounds 6a-6h. View Source
